

# SR1664: A Non-Agonist PPAR $\gamma$ Ligand with Potent Anti-Diabetic Efficacy

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## Compound of Interest

Compound Name: SR1664

Cat. No.: B610964

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**SR1664** is a novel synthetic small molecule that has garnered significant attention in the field of anti-diabetic research. Unlike traditional thiazolidinedione (TZD) drugs such as rosiglitazone and pioglitazone, which act as full agonists of the peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ), **SR1664** is a non-agonist ligand.<sup>[1][2]</sup> It exerts its potent anti-diabetic effects through a distinct mechanism of action: the specific inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR $\gamma$  at serine 273.<sup>[1][3]</sup> This unique mode of action allows **SR1664** to deliver robust insulin-sensitizing effects comparable to full agonists but without their associated adverse side effects, including weight gain, fluid retention, and bone loss.<sup>[1][4][5]</sup> This technical guide provides an in-depth overview of **SR1664**'s core role in anti-diabetic research, detailing its mechanism, quantitative effects, and the experimental protocols used to elucidate its function.

## Mechanism of Action

**SR1664** binds directly to the ligand-binding pocket of PPAR $\gamma$ , but in a manner that does not induce the conformational changes required for classical transcriptional agonism.<sup>[1][4]</sup> Instead, its binding allosterically inhibits the ability of Cdk5 to phosphorylate PPAR $\gamma$  at serine 273, a post-translational modification linked to the diabetogenic effects of obesity.<sup>[1][6]</sup> By preventing this phosphorylation, **SR1664** selectively modulates PPAR $\gamma$ 's transcriptional activity, leading to the regulation of a specific subset of genes involved in insulin sensitivity and glucose

homeostasis, such as adiponectin and adipsin, without promoting the expression of genes associated with adipogenesis.[\[1\]](#)[\[7\]](#)

## Quantitative Data from Preclinical Studies

The anti-diabetic efficacy of **SR1664** has been demonstrated in multiple preclinical models of obesity and type 2 diabetes. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Activity of **SR1664**

Parameter	Value	Cell Line/System	Reference
IC50 (Cdk5-mediated PPAR $\gamma$ phosphorylation)	80 nM	In vitro kinase assay	<a href="#">[7]</a>
Ki (PPAR $\gamma$ binding)	28.67 nM	Not Specified	<a href="#">[7]</a>

Table 2: In Vivo Efficacy of **SR1664** in High-Fat Diet (HFD)-Induced Obese Mice

Parameter	Vehicle	SR1664 (10 mg/kg)	SR1664 (40 mg/kg)	Rosiglitazone (8 mg/kg)	Reference
pPPAR $\gamma$ S273/Total PPAR $\gamma$	~1.0	~0.6	~0.4	Not Reported	<a href="#">[1]</a>
Fasting Blood Glucose (mg/dL)	~150	~130	~120	Not Reported	<a href="#">[1]</a>
Fasting Insulin (ng/mL)	~2.5	~1.5	~1.0	Not Reported	<a href="#">[1]</a>
HOMA-IR	~9	~5	~3	Not Reported	<a href="#">[1]</a>

Table 3: In Vivo Efficacy of **SR1664** in Genetically Obese (ob/ob) Mice

Parameter	Vehicle	SR1664 (40 mg/kg)	Rosiglitazone (8 mg/kg)	Reference
pPPAR $\gamma$ S273/Total PPAR $\gamma$	~1.0	~0.5	~0.5	[8]
Fasting Blood Glucose (mg/dL)	~250	~150	~150	[8]
Fasting Insulin (ng/mL)	~12	~4	~3	[8]
Change in Body Weight (g) after 11 days	+1.0	+0.5	+4.0	[8]
Packed Cell Volume (%)	~48	~48	~42	[8]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in **SR1664** research.

### In Vitro Cdk5-Mediated PPAR $\gamma$ Phosphorylation Assay

This assay is used to determine the inhibitory effect of compounds on the phosphorylation of PPAR $\gamma$  by Cdk5.

Materials:

- Recombinant active Cdk5/p25 kinase
- Recombinant GST-PPAR $\gamma$  protein
- [ $\gamma$ -<sup>32</sup>P]ATP

- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM  $\text{MgCl}_2$ , 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- **SR1664** or other test compounds
- SDS-PAGE gels and autoradiography equipment

Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk5/p25, and GST-PPAR $\gamma$  substrate.
- Add **SR1664** at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated PPAR $\gamma$  by autoradiography.
- Quantify the band intensities to determine the IC<sub>50</sub> value of **SR1664**.

## 3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the effect of **SR1664** on adipogenesis.

Materials:

- 3T3-L1 preadipocytes
- Differentiation medium (e.g., DMEM with 10% FBS, 1  $\mu\text{M}$  dexamethasone, 0.5 mM IBMX, and 1  $\mu\text{g/mL}$  insulin)
- Maintenance medium (e.g., DMEM with 10% FBS and 1  $\mu\text{g/mL}$  insulin)

- **SR1664**, Rosiglitazone (positive control)
- Oil Red O staining solution
- Formalin solution (10%)
- Isopropanol

#### Procedure:

- Culture 3T3-L1 preadipocytes to confluence.
- Induce differentiation by replacing the culture medium with differentiation medium containing either vehicle, rosiglitazone, or **SR1664**.
- After 2 days, replace the medium with maintenance medium containing the respective treatments.
- Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
- Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for 10-20 minutes.
- Wash extensively with water to remove unbound dye.
- Visualize and photograph the lipid droplets under a microscope.
- For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

## Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

#### Materials:

- Anesthetized mice with jugular vein catheters
- Insulin solution
- 20% Dextrose solution
- [3-3H]glucose tracer
- Blood glucose meter

Procedure:

- Fast the mice overnight.
- Initiate a continuous infusion of [3-3H]glucose to measure basal glucose turnover.
- After a basal period, start a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).
- Monitor blood glucose levels every 5-10 minutes.
- Infuse a variable rate of 20% dextrose to maintain euglycemia (target blood glucose ~120 mg/dL).
- The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
- Collect blood samples at steady-state to determine glucose specific activity and calculate whole-body glucose disposal and hepatic glucose production.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify changes in the expression of PPAR $\gamma$  target genes.

Materials:

- RNA isolated from adipose tissue or cultured cells

- Reverse transcriptase and reagents for cDNA synthesis
- qPCR primers for target genes (e.g., Adiponectin, Adipsin, aP2) and a housekeeping gene (e.g., TBP)
- SYBR Green qPCR master mix
- Real-time PCR instrument

Procedure:

- Isolate total RNA from samples using a suitable method (e.g., TRIzol).
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Set up qPCR reactions containing cDNA, forward and reverse primers for the gene of interest, and SYBR Green master mix.
- Run the qPCR reactions in a real-time PCR instrument.
- Analyze the data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

## Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of PPAR $\gamma$  and its co-activators on the promoters of target genes.

Materials:

- Differentiated 3T3-L1 adipocytes treated with vehicle, rosiglitazone, or **SR1664**
- Formaldehyde for cross-linking
- Lysis and sonication buffers
- Antibodies against PPAR $\gamma$  and a co-activator (e.g., SRC-1)
- Protein A/G magnetic beads

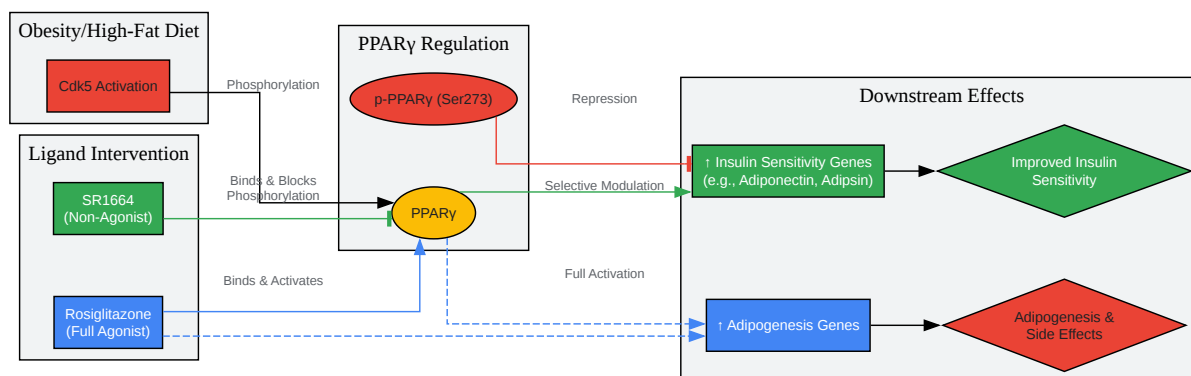
- Wash buffers
- Elution buffer
- Proteinase K and RNase A
- Reagents for DNA purification and qPCR

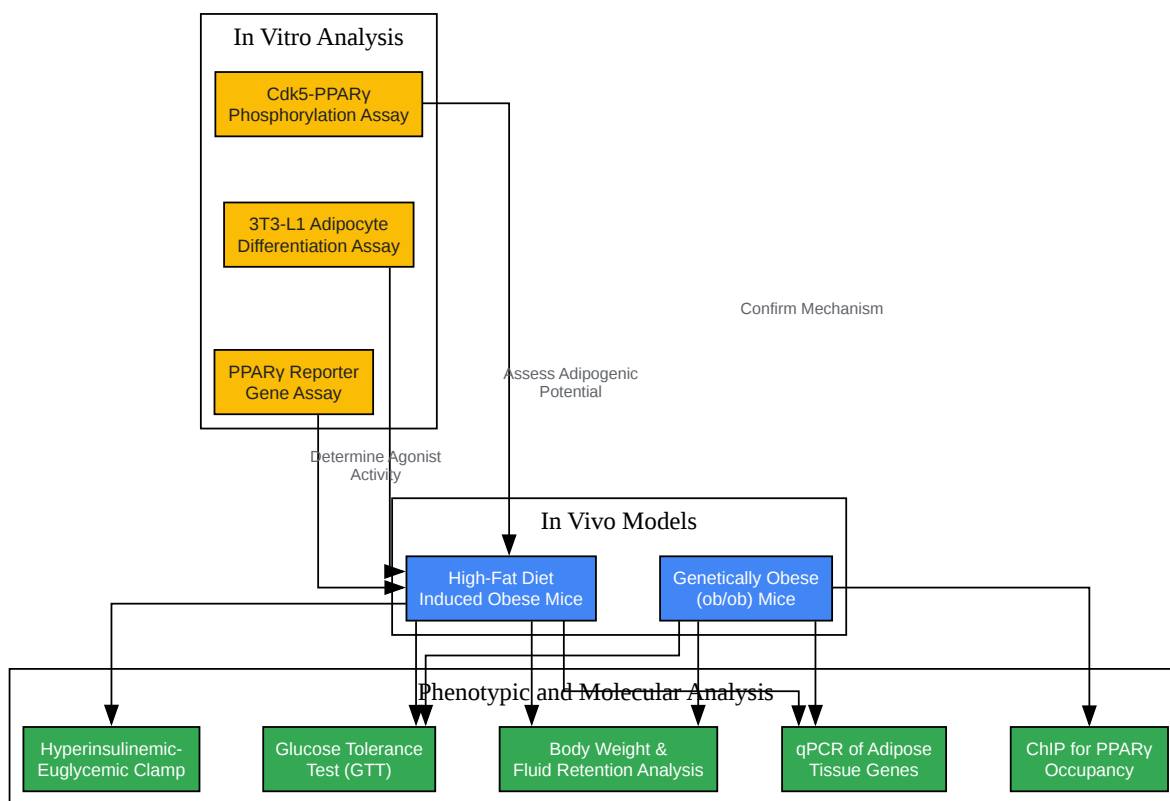
Procedure:

- Cross-link protein-DNA complexes in treated adipocytes with formaldehyde.
- Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
- Immunoprecipitate the chromatin with antibodies against PPAR $\gamma$  or SRC-1 overnight.
- Capture the antibody-chromatin complexes with protein A/G magnetic beads.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links.
- Treat with RNase A and proteinase K, and purify the DNA.
- Quantify the amount of specific promoter DNA (e.g., aP2 promoter) in the immunoprecipitated samples by qPCR.

## Visualizations: Signaling Pathways and Experimental Workflows







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